molecular formula C8H7IN2 B11857550 7-Iodo-1-methyl-1H-indazole

7-Iodo-1-methyl-1H-indazole

Cat. No.: B11857550
M. Wt: 258.06 g/mol
InChI Key: MKZMSSYVRSSWTG-UHFFFAOYSA-N
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Description

7-Iodo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methyl-1H-indazole typically involves the iodination of 1-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring using iodine monochloride (ICl) or iodine and a suitable oxidizing agent like hydrogen peroxide (H₂O₂) under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group may be oxidized to form a carboxylic acid derivative.

    Reduction: The iodine atom can be reduced to form 1-methyl-1H-indazole.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

7-Iodo-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Iodo-1-methyl-1H-indazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The iodine atom may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole
  • 7-Bromo-1-methyl-1H-indazole
  • 7-Chloro-1-methyl-1H-indazole

Comparison: 7-Iodo-1-methyl-1H-indazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives. The larger atomic radius and higher electronegativity of iodine can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .

Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

7-iodo-1-methylindazole

InChI

InChI=1S/C8H7IN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3

InChI Key

MKZMSSYVRSSWTG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2I)C=N1

Origin of Product

United States

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